molecular formula C23H18N4O3 B1669709 CK1 Inhibitor CAS No. 301836-43-1

CK1 Inhibitor

Cat. No. B1669709
M. Wt: 398.4 g/mol
InChI Key: DPDZHVCKYBCJHW-UHFFFAOYSA-N
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Description

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and metabolism . The dysregulation of CK1 expression has been implicated in the development and progression of several types of cancer, making it an attractive target for anticancer therapy .


Synthesis Analysis

The synthesis of CK1 inhibitors has been driven by the need for isoform-selective targeting to maximize therapeutic efficacy and minimize off-target effects . The synthesis of CK1 inhibitors involves various technologies ranging from high-throughput screening (HTS) to fragment-based drug discovery and structure-based virtual screening .


Molecular Structure Analysis

CK1 belongs to a distinct subgroup of the family of Ser/Thr protein kinases, comprising six isoforms in humans: CK1α, γ1, γ2, γ3, δ, and ϵ . It functions as an autonomous monomeric enzyme, independent of cofactors, and its activity can be regulated by the autophosphorylation of carboxyterminal residues .


Chemical Reactions Analysis

CK1 plays a crucial role in various cellular processes, including the regulation of cell, survival/apoptosis signaling pathways, and cell division . Notably, CK1 isoforms have been associated with cell cycle progression, chromosome segregation, apoptosis, DNA repair, the circadian rhythm, ribosome biogenesis, vesicle trafficking, and modulation of signaling pathways such as p53, Wnt, Shh, and Hippo .

Scientific Research Applications

Role in Disease Therapy

CK1 isoforms, particularly CK1δ and CK1ε, have been identified as crucial targets for several severe disorders, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), familial advanced sleep phase syndrome, and cancer. The development of CK1 inhibitors is driven by the enzyme's significant role in the pathogenesis of these conditions. Synthetic small molecular inhibitors and natural compounds are being researched, with inhibitors categorized based on their structural features. Understanding the structure-activity relationship of CK1 inhibitors is pivotal for designing potent and selective agents that could serve as potential treatments for these severe disorders (Li, Dong, & Liu, 2020).

Cancer Treatment

In the realm of oncology, CK2, a related kinase, has been targeted due to its role in various physiological and pathological processes. CK2 is ubiquitously active and involved in the phosphorylation of hundreds of proteins, contributing to neoplastic, inflammatory, autoimmune, and infectious disorders. The discovery of CK2 inhibitors, including CX-4945, which has entered Phase II clinical trials as a potential anticancer drug, highlights the enzyme's importance as a therapeutic target. This reflects a growing interest in CK2 inhibitors for their therapeutic applications across a range of malignancies (Cozza, Pinna, & Moro, 2012).

Hematological Malignancies

CK2's role in hematological malignancies has also been underscored, with its overexpression in leukemia being a point of interest. The inhibition of CK2, particularly through the use of specific inhibitors like CX-4945, has shown promise in preclinical models of leukemia. This approach aims to restore the tumor suppressor function of proteins like Ikaros, indicating CK2's potential as a therapeutic target in treating various cancers, including pediatric leukemias (Gowda et al., 2016).

Structural Bases of Inhibition

Understanding the structural bases of CK2 inhibition is crucial for the development of effective inhibitors. The analysis of CK2α-inhibitor complexes has provided insights into the structural requirements for successful inhibition. The best ATP-competitive inhibitors exhibit a hydrophobic character, shape complementarity with CK2's active site, and the ability to establish polar interactions with key regions. This knowledge aids in the design of potent inhibitors that can suppress CK2's pro-oncogenic activities (Battistutta, 2009).

Safety And Hazards

While CK1 inhibitors hold great promise as a therapeutic strategy for cancer treatment, they may also pose certain safety concerns . For instance, third-generation TKIs like ponatinib have been developed to overcome resistance, but they may have safety concerns .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZHVCKYBCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423554
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CK1 Inhibitor

CAS RN

301836-43-1
Record name 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301836-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CK1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzonitrile (1 g) was dissolved in methanol (200 ml). Potassium carbonate was added (1 g) and the resulting suspension treated dropwise with an aqueous hydrogen peroxide solution (10 ml of 30% w/v solution) at 0° C. The suspension was stirred at room temperature for 18 hours then cautiously poured into saturated sodium hydrogen sulfite solution (200 ml) at 0° C. The mixture was tested for the presence of oxidant (starch-iodide test strips) before organic solvent removal by rotary evaporation under reduced pressure. The crude product was digested in ethyl acetate (200 ml). The ethyl acetate layer was dried (MgSO4) and evaporated to dryness under reduced pressure. The title compound was isolated by silica gel column chromatography (using a 1:9:190 ammonia:methanol:dichloromethane solution as eluent) as a beige solid (153 mg, 15%). 1H NMR (250 MHz, CDCl3) δ: 4.26 (4H, brs), 6.05 (1H, brs), 6.60 (1H, brs), 6.87 (1 H, brd, J=7. 7 Hz) 7.0-7.25 (3H, 7.53 (2H, d, J=3.7 Hz), 7.76 (2H, d, J=8.2 Hz), 7.95 (2H, d, J=8.2 Hz), 8.47 (1H, d, J=4.6 Hz); m/z (ESMS): 399 (MH+).
Name
4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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